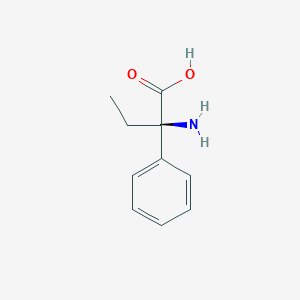

(2R)-2-amino-2-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antagonistic Properties in Bacteria

- Phenylalanine Antagonism : (2R)-2-amino-2-phenylbutanoic acid has been studied for its antagonistic properties against phenylalanine in bacteria like Leuconostoc dextranicum and Escherichia coli. It was found to be effective in Leuconostoc dextranicum but not in E. coli, though it competitively prevented toxicity from thienylalanine by inhibiting its incorporation in E. coli (Edelson & Keeley, 1963).

Computational and Spectroscopic Analysis

- Functional Derivatives Analysis : A study analyzed functional derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid, through density functional theory calculations, experimental studies like FT-IR, FT-Raman, and UV–Visible spectra, and molecular docking methods. This analysis provided insights into the molecule's properties, including nonlinear optical properties and potential drug identification (Raajaraman, Sheela & Muthu, 2019).

Stereospecific Synthesis

- Structural Key Units : The enantiomerically pure forms of 3-amino-2-hydroxy-4-phenylbutanoic acids have been synthesized from D-glucono-δ-lactone. These forms are important as structural key units in potent inhibitors of BACE 1 (β-secretase) and HIV protease, as well as for the conversion to dipeptides of bestatin stereoisomers (Lee et al., 2006).

X-Ray Structure Determination

- Bestatin Component Analysis : The molecule has been identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined through X-ray crystallographic analysis, contributing significantly to understanding the structural makeup of such inhibitors (Nakamura et al., 1976).

Synthesis of Renin Inhibitory Peptides

- Renin Inhibitors Design : A study described the stereoselective synthesis of a protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides. These peptides contain (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residue, a potent inhibitor of human plasma renin (Thaisrivongs et al., 1987).

Enzymatic Synthesis

- Enzymatic Procedures : Enzymatic procedures have been developed for the synthesis of (S)-2-amino-4-phenylbutanoic acid, a building block of angiotensin converting enzyme inhibitors. The study highlighted the substrate specificity, stability, and substrate inhibition of the enzymes involved (Bradshaw, Wong, Hummel & Kula, 1991).

Propiedades

IUPAC Name |

(2R)-2-amino-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-phenylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)